molecular formula C4H3F2NO B1463743 4,4-Difluoro-3-oxobutanenitrile CAS No. 1261289-79-5

4,4-Difluoro-3-oxobutanenitrile

Cat. No. B1463743
M. Wt: 119.07 g/mol
InChI Key: KNAXQRABRBXMGC-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-oxobutanenitrile, also known as 3-oxobutanenitrile (3-OBN), is a synthetic compound that has been used for various purposes in scientific research, including as a reagent for organic synthesis, as a catalyst, and as an intermediate in the synthesis of pharmaceuticals . It is a colorless liquid .


Molecular Structure Analysis

The molecular formula of 4,4-Difluoro-3-oxobutanenitrile is C4H3F2NO . The molecular weight is 119.07 g/mol .


Physical And Chemical Properties Analysis

4,4-Difluoro-3-oxobutanenitrile is a colorless liquid with a boiling point of 82 °C and a melting point of -21 °C . It is insoluble in water, but soluble in many organic solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,4-Difluoro-3-oxobutanenitrile serves as a versatile precursor for synthesizing a wide range of heterocyclic compounds, demonstrating its significant role in organic synthesis. For example, studies have shown its utility in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines via the reactivity of 4-phenyl-3-oxobutanenitrile derivatives, highlighting its potential for creating polyfunctionally substituted heterocycles (Khalik, 1997). Another study presented the synthesis of 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, employing 2-arylidene-3-oxobutanenitrile derivatives as intermediates (Han et al., 2015). These findings underscore the compound's application in constructing complex molecular architectures with potential biological activities.

Biologically Active Heterocycles Synthesis

Research has also explored the use of derivatives of 4,4-Difluoro-3-oxobutanenitrile for the synthesis of heterocycles with biological activity. For instance, 2-Ethoxymethylene-3-oxobutanenitrile, a closely related derivative, was used to synthesize substituted pyrazoles and fused pyrimidines displaying activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005). This highlights the potential of 4,4-Difluoro-3-oxobutanenitrile derivatives in medicinal chemistry for discovering new therapeutic agents.

Advanced Material Synthesis

In the realm of materials science, the incorporation of 4,4-Difluoro-3-oxobutanenitrile into the synthesis of advanced materials has been documented. For example, its derivatives have been used in the design and synthesis of nonfullerene polymer solar cells, where the introduction of fluorine atoms contributed to the development of high-efficiency solar cell materials (Wang et al., 2018). This application demonstrates the compound's significance in enhancing the photovoltaic performance of organic solar cells through molecular engineering.

Safety And Hazards

The safety data sheet for 4,4-Difluoro-3-oxobutanenitrile indicates that it is classified as dangerous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4,4-difluoro-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2NO/c5-4(6)3(8)1-2-7/h4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAXQRABRBXMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680467
Record name 4,4-Difluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3-oxobutanenitrile

CAS RN

1261289-79-5
Record name 4,4-Difluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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